molecular formula C12H9ClN2O3 B15057662 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15057662
M. Wt: 264.66 g/mol
InChI Key: RUHFKQQXJZNWKH-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a 3-chlorophenyl substituent at the 4-position of the pyrimidinone ring and an acetic acid moiety at the 1-position. The compound’s structure combines a heterocyclic core with a halogenated aromatic group, which is often associated with enhanced biological activity and altered physicochemical properties compared to non-halogenated analogs.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-2-8(4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18)

InChI Key

RUHFKQQXJZNWKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)N(C=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the reaction of 3-chlorophenylacetic acid with a pyrimidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Key Features
EsterificationMethanol/H<sub>2</sub>SO<sub>4</sub>Methyl 2-(4-(3-chlorophenyl)-6-oxopyrimidin-1-yl)acetateForms esters for improved lipophilicity.
Amide CouplingDCC/DMAP, Amines2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1-yl)acetamideEnables peptide-like bond formation.

These reactions are critical for modifying solubility and bioavailability in drug discovery contexts.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in substitution reactions:

Position Reagents Product Outcome
C-2NH<sub>3</sub>/EtOH2-Amino-4-(3-chlorophenyl)pyrimidin-6-oneEnhances hydrogen-bonding capacity .
C-5ClCH<sub>2</sub>COCl/AlCl<sub>3</sub>5-Chloromethyl derivativeIntroduces electrophilic sites .

The 3-chlorophenyl group directs electrophilic substitutions to specific ring positions, as observed in structurally similar compounds .

Decarboxylation Under Acidic Conditions

Heating in acidic media induces decarboxylation:

Conditions Product Application
H<sub>2</sub>SO<sub>4</sub>, 100°C4-(3-Chlorophenyl)pyrimidin-6-oneSimplifies the scaffold for further functionalization.

This reaction removes the acetic acid moiety, streamlining the core structure for subsequent modifications.

Comparative Reactivity of Structural Analogs

The reactivity of this compound aligns with pyrimidine derivatives but diverges due to its substituents:

Compound Reaction Key Difference
2-Amino-4-(3-chlorophenyl)pyrimidineBromination at C-5Lacks carboxylic acid, limiting solubility
5-Methylpyrimidine-2,4-dioneSulfonationNo chlorophenyl group reduces electrophilicity
3-Chloro-N-(pyrimidin-2-yl)acetamideHydrolysisAcetamide linkage alters stability

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid followed by nucleophilic attack by methanol.

  • Amide Formation : Carbodiimide-mediated activation of the carboxylate to form an O-acylisourea intermediate.

  • Pyrimidine Substitution : Directed by the electron-withdrawing chlorine substituent, favoring nucleophilic attack at C-2 and C-5 .

Scientific Research Applications

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid 3-Chlorophenyl C₁₂H₉ClN₂O₃ ~264.45 Chlorine enhances lipophilicity; moderate polarity from acetic acid group.
2-(4-(But-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid () But-3-en-1-yl C₁₀H₁₂N₂O₃ 208.21 Aliphatic chain increases flexibility; lower molecular weight.
2-(4-(5-Bromothiophen-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid () 5-Bromothiophen-2-yl C₁₀H₇BrN₂O₃S ~339.11 Bromine and sulfur atoms may improve electrophilicity; higher molecular weight.
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid () 4-Methoxyphenyl C₁₃H₁₂N₂O₄ 260.25 Methoxy group enhances solubility in polar solvents; electron-donating effect.
2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid () 4-Fluorophenyl C₁₂H₉FN₂O₃ ~260.21 Fluorine’s electronegativity may influence binding affinity; smaller substituent than chlorine.

Physicochemical and Functional Comparisons

  • Lipophilicity : The 3-chlorophenyl group in the target compound increases lipophilicity compared to methoxy () or aliphatic () substituents. This property may enhance membrane permeability but reduce aqueous solubility.
  • Electron Effects : The chlorine atom’s electron-withdrawing nature contrasts with the electron-donating methoxy group () and the moderately electron-withdrawing fluorine (). These differences could affect reactivity in substitution or cycloaddition reactions .
  • Synthetic Accessibility : Compounds with aliphatic chains (e.g., ) may be synthesized via simpler alkylation steps, while aryl-substituted derivatives (e.g., ) require more complex coupling or condensation reactions .

Biological Activity

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects, including anti-inflammatory and anti-cancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClN3O3\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}_3

This compound features a chlorophenyl group and a pyrimidinone moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with various molecular targets. This section summarizes key findings from recent studies.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For example, it has been shown to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

StudyModelFindings
Murine colon tumorsInduced hemorrhagic necrosis; selective impairment of tumor blood flow.
Human adenocarcinoma cell linesDemonstrated cytotoxic effects with an IC50 value indicating significant activity.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or inflammatory bowel disease. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

StudyModelFindings
In vitro macrophage activationReduced TNF-α production; inhibited macrophage migration.
Rat paw edema modelSignificant reduction in edema compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It affects pathways like NF-kB and MAPK, leading to altered gene expression related to cell survival and apoptosis.

Case Study 1: Antitumor Efficacy

In a recent study involving xenograft models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume and increased apoptosis markers in treated groups compared to controls.

Case Study 2: Inflammatory Response Modulation

Another study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. Treatment resulted in significantly lower levels of inflammatory cytokines (IL-6, TNF-α) and reduced histopathological changes in tissues.

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